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Compound of Interest

Compound Name: 2-Acetyloxirane

Cat. No.: B1328778

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature and
naming conventions for the chemical compound 2-acetyloxirane. It includes a summary of its
physicochemical properties, a general experimental protocol for its synthesis, and a visual
representation of its naming logic. This document is intended to serve as a valuable resource
for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Naming Conventions

The naming of epoxides, also known as oxiranes, within the IUPAC system can follow several
conventions, leading to multiple valid names for the same structure. For the compound with the
chemical formula C4H602, featuring an acetyl group attached to an oxirane ring, the following
IUPAC names are recognized:

o 2-Acetyloxirane: This name treats the epoxide ring as the parent structure, "oxirane." The
acetyl group (CH3CO-) is then named as a substituent at the 2-position of the oxirane ring.

e 1-(Oxiran-2-yl)ethan-1-one: In this nomenclature, the ethanone moiety is considered the
principal functional group.[1] The oxirane ring is treated as a substituent, "oxiran-2-yl,"
indicating its attachment to the first carbon of the ethanone. This is the preferred IUPAC
name.
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e 3,4-Epoxy-2-butanone: This name is derived by considering the longest carbon chain
containing the principal functional group (the ketone), which is a butanone. The "epoxy"
prefix indicates the presence of an oxygen atom bonded to two adjacent carbons, in this
case, at positions 3 and 4.

These naming conventions are all valid under IUPAC rules, and the choice of name often
depends on the context and the emphasis desired by the researcher.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2-acetyloxirane is presented in the table below.
This information is crucial for its identification, handling, and use in experimental settings.

Property Value Reference
Molecular Formula C4H602 [1]
Molecular Weight 86.09 g/mol [1]

CAS Number 4401-11-0 [1]

Density 1.139 g/cm3

Boiling Point 45-46 °C at 30 mmHg

Flash Point 36 °C

Refractive Index 1.443

1H NMR Spectral Data: The proton NMR spectrum provides insight into the chemical
environment of the hydrogen atoms in the molecule.

Parameter ppm
D(A) 3.28
D(B) 2.96
D(C) 2.84
D(D) 1.96
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Experimental Protocols: Synthesis of 2-
Acetyloxirane

While a specific, detailed experimental protocol for the synthesis of 2-acetyloxirane is not
readily available in the reviewed literature, a general method for the epoxidation of a,[3-
unsaturated ketones, such as 3-buten-2-one (the precursor to 2-acetyloxirane), can be
described. The most common method for this transformation is the Prilezhaev reaction, which
utilizes a peroxy acid.

General Procedure for the Epoxidation of 3-buten-2-one:

» Dissolution of the Alkene: The starting material, 3-buten-2-one, is dissolved in a suitable
aprotic solvent, such as dichloromethane (CH2CI2) or chloroform (CHCI3), in a round-bottom
flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.

» Addition of the Oxidizing Agent: A solution of a peroxy acid, typically meta-
chloroperoxybenzoic acid (m-CPBA), in the same solvent is added dropwise to the stirred
solution of the alkene. The amount of m-CPBA used is usually in a slight molar excess (1.1
to 1.5 equivalents) relative to the alkene.

o Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
(TLC) or gas chromatography (GC) to determine the consumption of the starting material.

o Work-up: Upon completion of the reaction, the reaction mixture is quenched by the addition
of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na2S203),
to destroy any excess peroxy acid. The organic layer is then washed sequentially with a
saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove the resulting meta-
chlorobenzoic acid, and then with brine.

 Purification: The organic layer is dried over an anhydrous drying agent, such as magnesium
sulfate (MgS04) or sodium sulfate (Na2S04), filtered, and the solvent is removed under
reduced pressure using a rotary evaporator. The resulting crude product, 2-acetyloxirane,
can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization: The purified 2-acetyloxirane is then characterized by spectroscopic
methods, such as 1H NMR, 13C NMR, and infrared (IR) spectroscopy, to confirm its structure
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and purity.

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical derivation of the different IUPAC names for 2-
acetyloxirane.

Caption: Logical flow for deriving IUPAC names for 2-acetyloxirane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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